molecular formula C12H11NO5 B2663195 [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol CAS No. 701219-05-8

[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol

Cat. No. B2663195
CAS RN: 701219-05-8
M. Wt: 249.222
InChI Key: YEJIHWDJMJROGQ-UHFFFAOYSA-N
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Description

[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol, also known as MNFM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MNFM is a furan derivative that has a methanol group attached to the furan ring, with a nitro group and a methoxy group attached to the phenyl ring.

Scientific Research Applications

Novel Synthesis Techniques

A study demonstrated the use of InCl3 to promote a novel Prins cyclization, leading to the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives from (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol reacting with different aldehydes, showcasing a method to create cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives with high selectivity and good yields (Reddy et al., 2012).

Chemical Structure and Molecular Analysis

Research on the synthesis and characterization of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one provided insights into its molecular and solid state structure through X-ray powder diffraction and DFT studies, highlighting the significance of intermolecular interactions and molecular packing in the solid state (Rahmani et al., 2017).

Advanced Organic Synthesis Applications

In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction was utilized for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing a method with good yields, high selectivity, and short reaction times, indicating a potent route for creating complex organic molecules (Reddy et al., 2012).

Biobased Derivative Production

A study on the production of biobased HMF derivatives through reductive amination highlighted a simple procedure for converting HMF to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol without a catalyst under mild conditions, contributing to the development of renewable building blocks for chemical synthesis (Cukalovic & Stevens, 2010).

Photolysis and Derivative Formation

The photolysis of N-butyl-5-nitro-2-furamide in methanol, leading to the formation of N-butyl-5-methoxy-2-furamide, exemplifies the potential for chemical transformations involving furan compounds, highlighting the role of photolysis in modifying chemical structures (Powers, 1971).

properties

IUPAC Name

[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-12-4-2-8(6-10(12)13(15)16)11-5-3-9(7-14)18-11/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJIHWDJMJROGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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